molecular formula C8H11NO2S B2924456 Ethyl (thiophen-3-ylmethyl)carbamate CAS No. 1207000-96-1

Ethyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B2924456
CAS No.: 1207000-96-1
M. Wt: 185.24
InChI Key: KFOAHFURHPUREH-UHFFFAOYSA-N
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Description

Ethyl (thiophen-3-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (thiophen-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of thiophen-3-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoylation reactions, where thiophen-3-ylmethanol is reacted with carbamoyl chloride in the presence of a base. This method also provides good yields and is relatively straightforward .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation reactions using automated reactors. The process would likely include steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (thiophen-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (thiophen-3-ylmethyl)carbamate can be compared with other carbamate derivatives and thiophene-containing compounds:

Conclusion

This compound is a compound with significant potential in multiple fields, from chemistry and biology to medicine and industry. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl N-(thiophen-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOAHFURHPUREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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